molecular formula C7H9NS2 B12545442 N,5-Dimethylthiophene-2-carbothioamide CAS No. 144380-97-2

N,5-Dimethylthiophene-2-carbothioamide

Cat. No.: B12545442
CAS No.: 144380-97-2
M. Wt: 171.3 g/mol
InChI Key: VTISFVISTUMTLE-UHFFFAOYSA-N
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Description

N,5-Dimethylthiophene-2-carbothioamide is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethylthiophene-2-carbothioamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of basic catalysts and moderate temperatures to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethylthiophene-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,5-Dimethylthiophene-2-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-Dimethylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A thiophene derivative with similar structural properties but different functional groups.

    Thiophene-2-carboxamide: Another thiophene derivative with a carboxamide group at the 2-position.

    N-Methoxy-n,5-dimethylthiophene-2-carboxamide: A related compound with an additional methoxy group.

Uniqueness

N,5-Dimethylthiophene-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials .

Properties

CAS No.

144380-97-2

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

N,5-dimethylthiophene-2-carbothioamide

InChI

InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

VTISFVISTUMTLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=S)NC

Origin of Product

United States

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